Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
RSC Advances Pub Date: 2015-02-05 DOI: 10.1039/C5RA01889G
Abstract
The domino reaction of 5-alkoxy- or 5-aminoisoxazoles, under metal relay catalysis, with symmetric 1,3-diketones gives 4-acylpyrrole-2-carboxylic acid derivatives in high yield. Esters and amides of acylacetic acids react regioselectively, giving derivatives of pyrrole-2,4-dicarboxylic acid as the main products.
Recommended Literature
- [1] In vivo MRI tracking and therapeutic efficacy of transplanted mesenchymal stem cells labeled with ferrimagnetic vortex iron oxide nanorings for liver fibrosis repair†
- [2] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [3] Building block ligands for new molecular conductors: homobimetallic tetrathiafulvalene tetrathiolates and metal diselenolenes and ditellurolenes
- [4] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [5] Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of SNAZOXS with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data
- [6] On the composition of Danish butter
- [7] Immobilisation and application of lipases in organic media
- [8] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [9] Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†
- [10] A high-throughput metabolomic approach to explore the regulatory effect of mangiferin on metabolic network disturbances of hyperlipidemia rats†
Journal Nameļ¼RSC Advances
Research Products
-
CAS no.: 10403-00-6
-
CAS no.: 108694-93-5